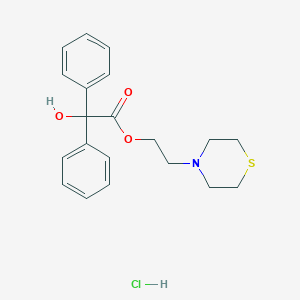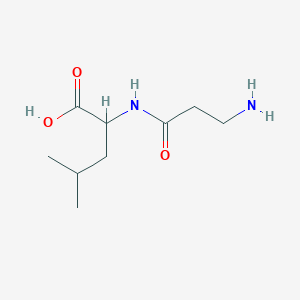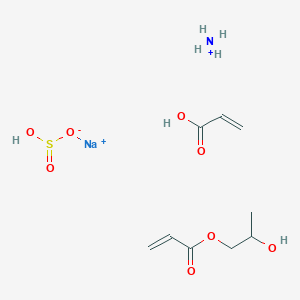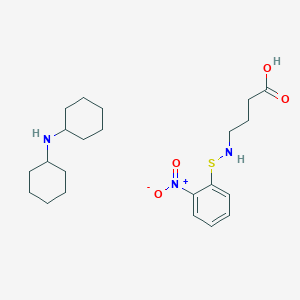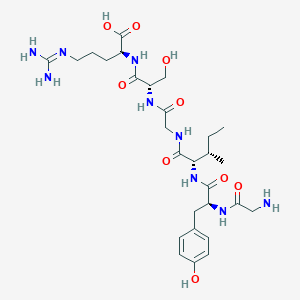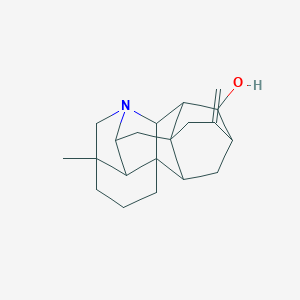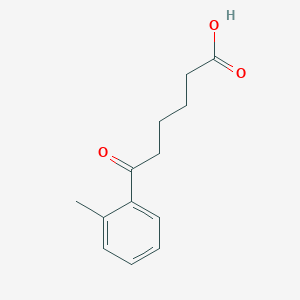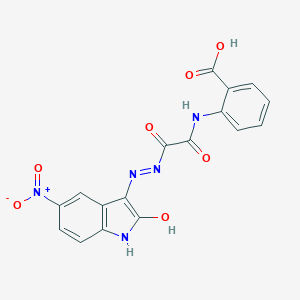
5,6-Dihydroxy-1-(2-imidazolinyl)tetralin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydroxy-1-(2-imidazolinyl)tetralin is a chemical compound with the molecular formula C13H16N2O2 It is known for its unique structure, which includes both dihydroxy and imidazolinyl groups
Preparation Methods
The synthesis of 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a naphthalene derivative.
Hydroxylation: Introduction of hydroxyl groups at the 5 and 6 positions of the naphthalene ring.
Imidazoline Formation: The imidazoline ring is introduced through a cyclization reaction involving appropriate precursors.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Chemical Reactions Analysis
5,6-Dihydroxy-1-(2-imidazolinyl)tetralin undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the imidazoline ring.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,6-Dihydroxy-1-(2-imidazolinyl)tetralin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neurology.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin involves its interaction with specific molecular targets. The hydroxyl groups and the imidazoline ring play crucial roles in its binding to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
5,6-Dihydroxy-1-(2-imidazolinyl)tetralin can be compared with other similar compounds, such as:
5,6-Dihydroxy-1-(2-imidazolinyl)naphthalene: Similar structure but with a different ring system.
5,6-Dihydroxy-1-(2-imidazolinyl)benzene: Lacks the tetrahydro component, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
108149-68-4 |
|---|---|
Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
(5R)-5-(4,5-dihydro-1H-imidazol-2-yl)-5,6,7,8-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C13H16N2O2/c16-11-5-4-8-9(12(11)17)2-1-3-10(8)13-14-6-7-15-13/h4-5,10,16-17H,1-3,6-7H2,(H,14,15)/t10-/m1/s1 |
InChI Key |
LYRNYBCBYWDTIF-SNVBAGLBSA-N |
SMILES |
C1CC(C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3 |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3 |
Canonical SMILES |
C1CC(C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3 |
Key on ui other cas no. |
108149-68-4 |
Synonyms |
2-(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline 2-(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline, (S)-isomer 2-DTMI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




